Ethyl 6-(4-chlorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 4-chlorophenyl group and a keto group at the sixth position
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives can react with nucleophiles . In the case of this compound, it may react with nucleophiles in a similar manner, leading to changes in the target molecules.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that this compound may also affect multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have a range of effects depending on the specific targets and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-chlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-chlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, solvent (e.g., ethanol or tetrahydrofuran)
-
Substitution
Reagents: Aqueous sodium hydroxide or hydrochloric acid
Conditions: Reflux
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Major Products Formed
Reduction: Ethyl 6-(4-chlorophenyl)-6-hydroxyhexanoate
Substitution: 6-(4-chlorophenyl)-6-oxohexanoic acid
Oxidation: Various oxidized derivatives depending on the oxidizing agent used
Scientific Research Applications
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand the biological activity of related compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate can be compared with similar compounds such as:
Ethyl 6-phenyl-6-oxohexanoate: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
Ethyl 6-(4-bromophenyl)-6-oxohexanoate: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
Ethyl 6-(4-methylphenyl)-6-oxohexanoate: The presence of a methyl group instead of chlorine can lead to differences in steric and electronic effects.
Uniqueness
The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCLGNIBLITULM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604403 |
Source
|
Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54029-05-9 |
Source
|
Record name | Ethyl 4-chloro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54029-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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